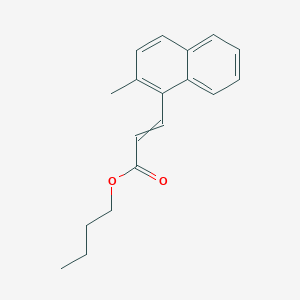![molecular formula C22H29NO B14214111 1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 823179-61-9](/img/structure/B14214111.png)
1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine is an organic compound with a complex structure It consists of a biphenyl group attached to a methoxy group, which is further connected to a tetramethylpiperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves multiple steps. One common method includes the reaction of 4-bromobiphenyl with sodium methoxide to form 4-methoxybiphenyl. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include biphenyl carboxylic acids.
Reduction: The major products are reduced forms of the biphenyl group.
Substitution: The major products are substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as an additive in polymer chemistry.
Mécanisme D'action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the methoxy and piperidine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine
- 4-Methoxybiphenyl
- 2,2,6,6-Tetramethylpiperidine
Uniqueness
1-[([1,1’-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine is unique due to its combination of a biphenyl group with a methoxy and tetramethylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the tetramethylpiperidine ring enhances its stability and lipophilicity, making it more suitable for certain applications.
Propriétés
Numéro CAS |
823179-61-9 |
|---|---|
Formule moléculaire |
C22H29NO |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-[(4-phenylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C22H29NO/c1-21(2)15-8-16-22(3,4)23(21)24-17-18-11-13-20(14-12-18)19-9-6-5-7-10-19/h5-7,9-14H,8,15-17H2,1-4H3 |
Clé InChI |
VAORYUJUFZHQMT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OCC2=CC=C(C=C2)C3=CC=CC=C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)


![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)
![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)


![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
